molecular formula C17H17NO3 B2523397 Methyl 2-[(4-ethylbenzoyl)amino]benzoate CAS No. 842119-20-4

Methyl 2-[(4-ethylbenzoyl)amino]benzoate

Cat. No.: B2523397
CAS No.: 842119-20-4
M. Wt: 283.327
InChI Key: LSHUCSASWQTCKQ-UHFFFAOYSA-N
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Description

Methyl 2-[(4-ethylbenzoyl)amino]benzoate is an organic compound with the molecular formula C17H17NO3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and an amide linkage to a 4-ethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-ethylbenzoyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, followed by esterification with methanol to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-ethylbenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Methyl 2-[(4-ethylbenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-ethylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a simpler structure, used in perfumery and as a solvent.

    Ethyl benzoate: Similar to methyl benzoate but with an ethyl ester group, used in flavorings and fragrances.

    Methyl 4-aminobenzoate: Contains an amino group at the para position, used as a local anesthetic.

Uniqueness

Methyl 2-[(4-ethylbenzoyl)amino]benzoate is unique due to its combination of a methyl ester and an amide linkage to a 4-ethylbenzoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[(4-ethylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-12-8-10-13(11-9-12)16(19)18-15-7-5-4-6-14(15)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHUCSASWQTCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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